1,1'-Biphenyl;2,4-ditert-butylphenol;trichlorophosphane
Overview
Description
Phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol is a complex chemical compound with the CAS number 119345-01-6. This compound is known for its unique properties and is used in various industrial and scientific applications. It is often utilized as a process stabilizer for plastics and has significant importance in the field of organophosphorus chemistry .
Preparation Methods
The synthesis of phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol involves the reaction of phosphorous trichloride with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol. The reaction conditions typically include controlled temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into phosphites and other reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used as a process stabilizer for plastics, enhancing the durability and stability of plastic products
Mechanism of Action
The mechanism of action of phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol involves its interaction with various molecular targets and pathways. It acts as a stabilizer by inhibiting the degradation of polymers and other materials. The molecular targets include reactive sites on polymers where it forms stable complexes, thereby preventing oxidative and thermal degradation .
Comparison with Similar Compounds
Phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol can be compared with other similar compounds such as:
Phosphorous acid esters: These compounds also act as stabilizers and have similar applications in polymer chemistry.
Phosphites: These are used in similar contexts but may have different reactivity and stability profiles.
Organophosphorus compounds: A broad category that includes various compounds with similar stabilizing properties but different chemical structures and applications.
This compound stands out due to its unique combination of phosphorous trichloride, 1,1’-biphenyl, and 2,4-bis(1,1-dimethylethyl)phenol, which imparts specific stabilizing properties and reactivity that are valuable in industrial and research settings.
Properties
IUPAC Name |
1,1'-biphenyl;2,4-ditert-butylphenol;trichlorophosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.C12H10.Cl3P/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-4(2)3/h7-9,15H,1-6H3;1-10H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOUGCLKHYEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C.C1=CC=C(C=C1)C2=CC=CC=C2.P(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
119345-01-6 | |
Record name | Phosphorous trichloride, reaction products with 1,1′-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119345-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119345016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 119345-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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